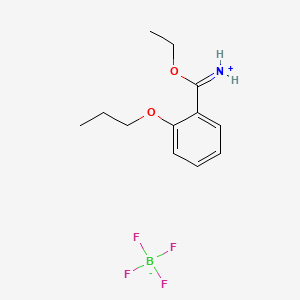

Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate

Description

Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is a quaternary ammonium salt characterized by a methaniminium core substituted with ethoxy and 2-propoxyphenyl groups, paired with a tetrafluoroborate (BF₄⁻) counterion. Methaniminium salts are typically synthesized via alkylation or quaternization reactions, often involving trialkyloxonium tetrafluoroborates or similar reagents, as seen in the preparation of ethoxy(diferrocenyl)cyclopropenylium tetrafluoroborate . The tetrafluoroborate anion is widely employed in ionic liquids and catalysts due to its moderate coordinating ability and stability .

The ethoxy and propoxyphenyl substituents likely influence solubility, thermal stability, and reactivity. For instance, electron-donating alkoxy groups (e.g., methoxy, ethoxy) on aromatic systems enhance stability in diazonium salts during cyanation reactions , suggesting similar stabilizing effects in the methaniminium framework. Applications may span catalysis, photoredox chemistry, or materials science, analogous to N-ethoxy-2-methylpyridinium tetrafluoroborate, which acts as an oxidant in photocatalytic synthesis .

Properties

IUPAC Name |

[ethoxy-(2-propoxyphenyl)methylidene]azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.BF4/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2;2-1(3,4)5/h5-8,13H,3-4,9H2,1-2H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYRRTWBSBZPGW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCOC1=CC=CC=C1C(=[NH2+])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747764 | |

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63874-25-9 | |

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where represent the number of carbon, hydrogen, and nitrogen atoms respectively. The tetrafluoroborate anion contributes to the compound's solubility and stability in various solvents.

This compound exhibits its biological activity primarily through interaction with specific cellular targets. The following mechanisms have been identified:

- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, thereby affecting cellular metabolism and proliferation.

The biochemical properties of this compound are summarized in the following table:

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard laboratory conditions |

| pH Sensitivity | Activity may vary with pH levels |

| Toxicity | Limited data available; further studies required |

Antimicrobial Effects

Recent studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

- Case Study 1 : A study conducted on Staphylococcus aureus demonstrated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as an antimicrobial agent.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in different cancer cell lines.

- Case Study 2 : In vitro experiments using human glioblastoma cell lines showed that this compound induced apoptosis, evidenced by increased caspase activity and reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. The following aspects have been noted:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for tissues associated with immune response.

- Metabolism : Primarily metabolized by liver enzymes, with potential for drug-drug interactions.

Comparison with Similar Compounds

Ionic Liquids with Tetrafluoroborate Anions

Imidazolium-based ionic liquids (ILs) with BF₄⁻ exhibit tunable physical properties depending on cation structure. For example:

Key Observations :

- Cation bulkiness (e.g., long alkyl chains) reduces IL viscosity . The 2-propoxyphenyl group in the target compound may increase viscosity compared to smaller imidazolium cations.

- 1-Methylimidazolium BF₄⁻ achieves 98% yield in benzimidazole synthesis under mild conditions , suggesting that methaniminium salts with electron-rich aryl groups could similarly enhance catalytic activity.

Quaternary Ammonium Salts with BF₄⁻

Quaternary ammonium salts (QAS) with BF₄⁻ exhibit varying phytotoxicity and solubility:

Key Observations :

- QAS toxicity correlates with alkyl chain length; longer chains increase membrane disruption . The aryl-alkoxy substituents in the target compound may reduce toxicity compared to purely alkyl QAS.

- KBF₄’s poor solubility in propylene carbonate (PC) limits its use in electrolytes . The target compound’s organic cations may improve solubility in polar aprotic solvents.

Reactivity and Catalytic Performance

Substituent Effects in Diazonium Salts

Electron-donating groups (e.g., ethoxy, methoxy) on aryl diazonium BF₄⁻ salts improve stability and reaction yields:

| Substituent on Diazonium BF₄⁻ | Cyanation Yield (%) | Reference |

|---|---|---|

| Methoxy (2a) | 85 | |

| Ethoxy (2b) | 88 | |

| Methylthio (2e) | 78 |

Physical and Chemical Properties

Thermal Stability and Phase Behavior

Imidazolium BF₄⁻ salts exhibit melting points and viscosities inversely related to anion size:

| Compound | Melting Point (°C) | Viscosity (cP) | Reference |

|---|---|---|---|

| EBMIM I (iodide) | 47–55 | >220 | |

| EBMIM BF₄⁻ | - | 220 | |

| EBMIM Tf₂N⁻ | - | 48.3 |

Inference : The target compound’s methaniminium cation and BF₄⁻ anion likely result in a melting point near room temperature and moderate viscosity, suitable for liquid-phase applications.

Industrial and Environmental Considerations

- Market Trends : Tetrafluoroborate salts like 4-methoxybenzenediazonium BF₄⁻ are niche but critical in dye and pharmaceutical industries . The target compound’s specialized structure may align with high-value applications.

- Environmental Impact : QAS with BF₄⁻ exhibit moderate ecotoxicity, necessitating careful waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.